molecular formula C15H24O9 B1251673 Phyllaemblic acid B

Phyllaemblic acid B

Cat. No.: B1251673
M. Wt: 348.34 g/mol
InChI Key: YCATYHRROQAZDN-SFLVWTQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllaemblic Acid B is a highly oxygenated norbisabolane sesquiterpenoid isolated from the plant Phyllanthus emblica (also known as Indian gooseberry or Amla) . This compound is part of a broader class of specialized metabolites found in Phyllanthus species, which are of significant interest in natural product research due to their complex structures and diverse biological activities . Researchers studying sesquiterpenoid biochemistry will find this compound a compelling subject for investigating structure-activity relationships. The Phyllanthus genus, particularly P. emblica and the related species P. amarus , is traditionally used and scientifically studied for a wide range of pharmacological properties, including hepatoprotective, antioxidant, and anti-inflammatory effects . Of particular note is the well-documented anti-viral activity of compounds within this genus. For instance, closely related sesquiterpenoid glycosides and dimers isolated from Phyllanthus emblica , such as phyllaemblicin G2, have demonstrated promising in vitro anti-hepatitis B virus (HBV) activities by inhibiting the secretion of HBV surface antigen (HBsAg) and HBV excreted antigen (HBeAg) . This suggests that this compound may offer a valuable scaffold for research into novel antiviral agents. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes. Researchers should handle this compound in accordance with their institution's laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O9

Molecular Weight

348.34 g/mol

IUPAC Name

(2S,3R,3aS,4R,4'S,5'R,6S,7aR)-3,4,4'-trihydroxy-3,5'-bis(hydroxymethyl)spiro[3a,4,5,6,7,7a-hexahydro-1-benzofuran-2,2'-oxane]-6-carboxylic acid

InChI

InChI=1S/C15H24O9/c16-4-8-5-23-15(3-10(8)19)14(22,6-17)12-9(18)1-7(13(20)21)2-11(12)24-15/h7-12,16-19,22H,1-6H2,(H,20,21)/t7-,8+,9+,10-,11+,12-,14-,15-/m0/s1

InChI Key

YCATYHRROQAZDN-SFLVWTQSSA-N

Isomeric SMILES

C1[C@@H](C[C@@H]2[C@H]([C@@H]1O)[C@]([C@@]3(O2)C[C@@H]([C@@H](CO3)CO)O)(CO)O)C(=O)O

Canonical SMILES

C1C(CC2C(C1O)C(C3(O2)CC(C(CO3)CO)O)(CO)O)C(=O)O

Synonyms

phyllaemblic acid B

Origin of Product

United States

Natural Occurrence and Advanced Isolation Methodologies of Phyllaemblic Acid B

Botanical Sources and Geographic Distribution of Phyllaemblic acid B

The primary botanical source of this compound is Phyllanthus emblica L., a plant commonly known as Indian gooseberry or Amla. bham.ac.ukmdpi.comresearchgate.net Phyllanthus emblica is a shrub or tree belonging to the Euphorbiaceae family. mdpi.comnih.gov

This plant is widely distributed in tropical and subtropical regions. Its geographic distribution includes countries in Southeast Asia such as India, China, Indonesia, and the Malay Peninsula. bham.ac.ukacs.orgnih.gov The roots of Phyllanthus emblica have been specifically identified as a source of this compound. researchgate.netbham.ac.ukacs.org

Optimized Extraction Protocols for this compound from Complex Biological Matrices

Extracting natural compounds like this compound from complex plant matrices requires optimized protocols to ensure efficiency and yield. The structural variety and distribution of polyphenols and other compounds within plant tissues, such as in cell walls or vacuoles, influence extraction methods. researchgate.net

Research indicates that extraction from Phyllanthus emblica has involved using solvents like aqueous acetone (B3395972). A 60% aqueous acetone extract of the roots of P. emblica has been used, followed by partitioning with different solvents such as ethyl acetate (B1210297) and 1-butanol (B46404). acs.org The 1-butanol layer, for instance, has been a source for further isolation of compounds including this compound. acs.org

While specific optimized protocols solely for this compound are not extensively detailed in the search results, general principles for polyphenol extraction from Phyllanthus emblica bark involve parameters such as ethanol (B145695) concentration, extraction time, temperature, and solid-liquid ratio. For example, a study on polyphenol extraction from P. emblica bark found optimal conditions at 75% ethanol concentration, 25 minutes extraction time, 45°C temperature, and three extraction repetitions. researchgate.net These parameters highlight the factors considered in optimizing extraction from this plant matrix.

High-Resolution Chromatographic Purification Techniques for this compound (e.g., preparative HPLC, countercurrent chromatography)

Purification of natural products from complex extracts often requires high-resolution chromatographic techniques. Preparative High-Performance Liquid Chromatography (Prep-HPLC) and Countercurrent Chromatography (CCC), including High-Speed Countercurrent Chromatography (HSCCC), are valuable methods for this purpose. nih.govknauer.netaocs.orgnih.gov

Countercurrent chromatography is a liquid-liquid partition chromatography technique that does not use a solid support matrix, which helps eliminate irreversible adsorption of the sample and can lead to excellent sample recovery. nih.govaocs.orgnih.gov This technique separates compounds based on their distribution between two immiscible liquid phases. aocs.org HSCCC has been successfully applied to the isolation and purification of various natural products. nih.govnih.gov

Preparative HPLC is used to purify one or more substances from a mixture on a larger scale compared to analytical HPLC. knauer.net Method development for preparative HPLC is often initiated on an analytical scale before scaling up. knauer.net This involves optimizing resolution around the target compound, often using gradient elution, and then performing volume and/or mass overloading studies to determine the maximum column load. knauer.net

While the specific details of using preparative HPLC or countercurrent chromatography solely for the large-scale purification of this compound are not explicitly provided, these techniques are generally employed in the isolation of compounds from Phyllanthus emblica extracts. For instance, chromatographic methods like Sephadex LH-20, MCI-gel CHP 20P, Chromatorex ODS, Toyopearl HW-40F, and silica (B1680970) gel chromatography have been used in the isolation process of phyllaemblic acids and related compounds from the butanol layer of P. emblica root extract. acs.org The combination of HSCCC and Prep-HPLC is considered an effective approach for separating natural compounds due to their complementary separation principles. nih.govnih.gov

Structural Elucidation Methodologies of Phyllaemblic Acid B

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complete Structural Assignment (e.g., 2D-NMR, 1D-TOCSY, H2BC, HSQC-TOCSY)

NMR spectroscopy is a cornerstone in the structural elucidation of natural products like Phyllaemblic acid B, providing detailed information about the arrangement of atoms and their connectivity analis.com.mynih.gov. Extensive 1D and 2D NMR spectroscopic analyses are crucial for assigning the complete structure. These techniques include 1D Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), Double Quantum-Filtered (DQF)-COSY, and Heteronuclear Two-Bond Correlation (H2BC) experiments researchgate.netbeilstein-journals.org.

Analysis of the 1H and 13C NMR spectra allows for the identification of different types of protons and carbons and their chemical environments analis.com.my. Two-dimensional NMR experiments provide correlations between these nuclei, enabling the mapping of the carbon-carbon and carbon-hydrogen frameworks. For instance, COSY reveals coupled protons, while HSQC correlates protons with their directly attached carbons. HMBC provides information about longer-range coupling between protons and carbons across two or three bonds, which is vital for piecing together the molecular skeleton and identifying quaternary carbons and carbonyl groups analis.com.my. Techniques like 1D TOCSY and HSQC-TOCSY help in identifying coupled spin systems, providing further confirmation of structural fragments researchgate.netbeilstein-journals.org. H2BC is particularly useful for establishing two-bond correlations between protons and carbons, aiding in the assignment of methylene (B1212753) and methyl groups adjacent to oxygenated or substituted carbons researchgate.netbeilstein-journals.org.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), is essential for determining the precise molecular weight and elemental composition of this compound researchgate.netbeilstein-journals.orgrsc.orgpensoft.net. HRMS provides an accurate mass measurement of the molecular ion or a suitable adduct, which can be used to calculate the molecular formula pensoft.net.

Furthermore, HRMS allows for fragmentation analysis, where the molecule is broken into smaller, charged fragments ub.eduacdlabs.com. The pattern of these fragments provides valuable structural information acdlabs.comlibretexts.org. By analyzing the mass-to-charge ratio (m/z) of these fragments and their relative abundances, researchers can deduce the presence of specific functional groups and substructures within the molecule libretexts.orgmiamioh.edu. This fragmentation pattern acts as a fingerprint, aiding in the confirmation of the proposed structure derived from NMR data acdlabs.com. For carboxylic acids, characteristic fragmentations can include the loss of OH or COOH groups libretexts.orgmiamioh.edu.

Chiroptical Spectroscopic Methods for Absolute Configuration Determination (e.g., Electronic Circular Dichroism (ECD) spectroscopy, Quantum Chemical Electronic CD Calculations, Modified Mosher's Method)

Determining the absolute configuration, or the precise three-dimensional arrangement of atoms in space, is critical for fully characterizing a chiral molecule like this compound encyclopedia.pub. Chiroptical spectroscopic methods are powerful tools for this purpose acs.org.

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample encyclopedia.pub. The resulting ECD spectrum, with its characteristic Cotton effects (bands of positive or negative ellipticity), is directly related to the absolute configuration and conformation of the molecule encyclopedia.pubresearchgate.net. Comparing experimental ECD spectra with theoretically calculated ECD spectra using quantum chemical methods, such as Time-Dependent Density Functional Theory (TDDFT), is a widely used and reliable approach for assigning absolute configurations rsc.orgresearchgate.netresearchgate.netmdpi.com. These calculations predict the ECD spectrum for different possible stereoisomers, and the best match with the experimental spectrum indicates the correct absolute configuration encyclopedia.pubmdpi.com.

The modified Mosher's method is another important technique for determining the absolute stereochemistry of chiral centers, particularly secondary alcohols researchgate.netmdpi.com. This method involves derivatizing the alcohol with Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which creates diastereomeric esters. The 1H NMR signals of the protons near the chiral center in these diastereomers show predictable chemical shift differences depending on the absolute configuration mdpi.com. Analysis of these chemical shift differences allows for the assignment of the stereochemistry of the alcohol group mdpi.com. This method has been applied to opportune degradation products of Phyllaemblic acid to determine absolute stereochemistry researchgate.net.

X-ray Crystallography for Definitive Three-Dimensional Structure and Stereochemistry

X-ray crystallography provides the most definitive information about the three-dimensional structure and stereochemistry of a compound at atomic resolution, provided that suitable single crystals can be obtained researchgate.netchemrxiv.orglibretexts.org. By analyzing the diffraction pattern produced when X-rays interact with the electron cloud of a crystal, the precise positions of the atoms in the crystal lattice can be determined libretexts.org.

For this compound or its derivatives, obtaining a high-quality single crystal would allow for an unambiguous determination of its bond lengths, bond angles, and torsional angles, as well as confirming the relative and absolute configurations of all chiral centers libretexts.org. While obtaining crystals of complex natural products can be challenging, successful crystallization and X-ray diffraction analysis provide irrefutable structural proof libretexts.org. X-ray crystallography has been used to determine the configuration at specific carbons in related compounds and can confirm the stereochemical array bham.ac.ukresearchgate.net.

Chemical Derivatization Strategies for Structural Confirmation and Functional Group Identification

Chemical derivatization involves chemically modifying specific functional groups within a molecule to facilitate structural analysis or confirmation researchgate.net. For this compound, derivatization strategies can be employed to confirm the presence and location of functional groups such as hydroxyls or carboxylic acids researchgate.netacs.org.

For example, acetylation of hydroxyl groups can alter their NMR chemical shifts, providing evidence for their presence and location. Esterification of the carboxylic acid group can also be used for structural confirmation and can be particularly useful in conjunction with techniques like mass spectrometry. Furthermore, derivatization can be used to prepare compounds suitable for other analytical methods, such as forming crystalline derivatives for X-ray crystallography or preparing derivatives for chromatographic analysis to determine the absolute configuration of sugar residues if present researchgate.net. The PGME method, a derivatization strategy, has been applied to determine the absolute stereochemistry of Phyllaemblic acids B and C researchgate.net.

Biosynthesis of Phyllaemblic Acid B

Proposed Biosynthetic Pathways and Key Enzymatic Transformations

As a bisabolane-type sesquiterpenoid, phyllaemblic acid B is presumed to originate from FPP. The "norbisabolane" designation implies that the bisabolane (B3257923) skeleton undergoes subsequent modifications, potentially involving rearrangements or loss of carbon atoms. This compound is characterized by a high degree of oxygenation, featuring multiple hydroxyl groups, a carboxyl group, and ether linkages. researchgate.netbham.ac.uk These functional groups are introduced through enzymatic transformations acting on the hydrocarbon skeleton.

Studies on related compounds found in Breynia species, such as breynins and epibreynins (sulfur-containing spiroketal glycosides), suggest a biosynthetic relationship with phyllaemblic acid and its glycosides, which are considered potential precursors. researchgate.netbeilstein-journals.org This suggests that this compound might be an intermediate or a related branch point in a broader pathway leading to these more complex spiroketals.

Key enzymatic steps in the biosynthesis of this compound are likely to involve the cyclization of FPP to form the bisabolane skeleton, followed by extensive oxidation and potentially rearrangement reactions. The formation of the characteristic spirocyclic acetal (B89532) and the precise stereochemistry of the oxygenated cyclohexane (B81311) ring are critical steps that would require specific enzymes. bham.ac.ukbham.ac.uk Based on the structural complexity, enzymes such as terpene cyclases (to catalyze the initial cyclization of FPP), cytochrome P450 monooxygenases (commonly involved in hydroxylation and oxidative rearrangements of terpenoids), oxidoreductases, and potentially glycosyltransferases (if glycosylated forms are primary products that are subsequently modified) are likely candidates. beilstein-journals.orgnih.gov Research into the chemical synthesis of phyllaemblic acid has highlighted the challenges in forming these structural features with the correct stereochemistry, underscoring the role of highly selective enzymes in the natural process. bham.ac.ukbham.ac.uk

Identification and Characterization of Biosynthetic Gene Clusters

Specific details regarding the identification and characterization of a dedicated gene cluster for this compound biosynthesis were not found in the provided search results. However, genes encoding enzymes involved in the biosynthesis of secondary metabolites in plants are often organized into biosynthetic gene clusters (BGCs) within the genome. frontiersin.orgresearchgate.net Given the presence of this compound in Phyllanthus emblica and Breynia disticha, the genomes and transcriptomes of these plants are prime targets for identifying potential BGCs. acs.orgresearchgate.netsci-hub.se

Approaches such as genome sequencing, RNA sequencing to analyze gene expression patterns in relevant tissues, and comparative genomics between producing and non-producing plant species or varieties could help pinpoint candidate genes and potential clusters. nih.govfrontiersin.org Identifying genes encoding enzymes typically found in terpenoid pathways within these potential clusters would provide strong evidence for their involvement in this compound biosynthesis.

Mechanistic Enzymology of Key Enzymes Involved in this compound Formation

A detailed understanding of this compound biosynthesis requires the identification and characterization of the specific enzymes catalyzing each transformation. Based on the proposed pathway steps and the structure of this compound, key enzymes likely include:

Farnesyl pyrophosphate cyclase: To catalyze the cyclization of FPP to form the initial bisabolane skeleton.

Cytochrome P450 monooxygenases: To introduce hydroxyl groups at specific positions and potentially catalyze complex oxidative rearrangements leading to the spiroketal and highly oxygenated ring system. beilstein-journals.orgnih.gov

Other tailoring enzymes: Including oxidoreductases and potentially enzymes involved in carbon-skeleton modifications or rearrangements.

Mechanistic enzymology studies would involve the isolation, purification, and biochemical characterization of these enzymes. This includes determining their substrate specificity, catalytic mechanisms, and requirements for cofactors. In vitro enzyme assays using recombinant proteins and proposed substrates would be essential to confirm their functions. Research on enzymes involved in the biosynthesis of structurally related compounds in these plants could provide valuable leads for identifying the enzymes specific to this compound.

Genetic Engineering Approaches for Pathway Elucidation and Optimization

Genetic engineering offers powerful tools for both dissecting the biosynthetic pathway of this compound and potentially enhancing its production. nih.gov

Gene perturbation: Techniques such as gene silencing (e.g., using RNA interference) or gene knockout of candidate genes identified from genomic or transcriptomic data can help confirm their roles in the pathway by observing the effect on this compound accumulation and the build-up of potential intermediates.

Gene overexpression: Overexpressing genes encoding enzymes believed to be rate-limiting in the pathway could potentially lead to increased yields of this compound.

Heterologous biosynthesis: Introducing the genes encoding the necessary biosynthetic enzymes into a heterologous host organism (such as yeast, E. coli, or a fast-growing plant species) can allow for the reconstitution of the pathway or modules of the pathway under controlled conditions. nih.govnih.gov This approach is particularly useful for studying individual enzymatic steps and can pave the way for engineered production of this compound. nih.govnih.gov

Metabolic engineering: Modifying the metabolic pathways of the host organism, either native or heterologous, to increase the supply of precursors or to channel metabolic flux towards this compound biosynthesis can be employed to optimize production. nih.gov

While specific examples of genetic engineering applied directly to this compound biosynthesis were not found, the successful application of these strategies to the biosynthesis of other plant natural products nih.govnih.gov demonstrates their potential for future research on this compound.

Total Synthesis of Phyllaemblic Acid B and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for Complex Scaffold Construction

Retrosynthetic analysis of phyllaemblic acid and its derivatives, including phyllaemblic acid B, highlights a latent symmetry in the carbocyclic portion upon disconnection of the spirocyclic acetal (B89532) from the cyclohexane (B81311) ring system bham.ac.uk. This inherent symmetry suggests potential synthetic routes that differ from those used for structurally related natural products like phyllanthocin or breynolide bham.ac.uk.

One proposed retrosynthetic strategy involves the disconnection of phyllaemblic acid methyl ester, leading to a meso aldehyde that could be coupled with a dithiane bham.ac.uk. This approach envisions the formation of the spiroacetal as a key step, although the possibility of spiroacetalization from different hydroxyl groups could lead to multiple possible stereoisomers bham.ac.uk.

Development of Stereoselective and Enantioselective Synthetic Methodologies

Achieving precise control over stereochemistry is crucial for the synthesis of this compound due to its multiple stereogenic centers bham.ac.ukbham.ac.uk. Studies have explored stereoselective reactions to construct the core bicyclic systems. A key methodology investigated is the α,α'-annelation of 1,3-dioxan-5-ones with methyl α-(bromomethyl)acrylate bham.ac.ukbham.ac.uknih.govresearchgate.net. This reaction has been shown to produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems with complete stereocontrol nih.govresearchgate.net. The stereochemical outcome is rationalized by considering steric and stereoelectronic interactions in intermediate boat-like conformations of the 1,3-dioxane (B1201747) ring and subsequent kinetic protonation nih.govresearchgate.net.

Base-mediated ester epimerization has been employed to achieve the desired stereochemical arrangement found in the highly oxygenated cyclohexane ring of phyllaemblic acid and related glochicoccins bham.ac.uknih.govresearchgate.net.

Key Reaction Development and Optimization for Challenging Transformations

Several key reactions and challenging transformations are central to the synthetic approaches towards this compound. The α,α'-annelation reaction of 1,3-dioxan-5-ones is a significant step, providing rapid access to oxygen-containing bicycles suitable for further elaboration bham.ac.uk. However, challenges have been encountered in achieving carbon-carbon bond formation at the ketone carbonyl in these bicyclic systems, which has shown limited reactivity towards nucleophilic addition bham.ac.ukbham.ac.ukbham.ac.uk.

To address the issue of ketone reactivity, strategies involving ortho-acetal hydrolysis and diol reprotection have been explored to provide a monocyclic system with increased ketone reactivity bham.ac.uk. Preliminary studies on simplified model systems have investigated methods for introducing the right-hand side fragment, including Horner-Wadsworth-Emmons olefination and acetylide addition bham.ac.uk. While both methods resulted in C-C bond formation, only the alkyne addition route demonstrated the desired stereoselectivity in model studies bham.ac.uk. Investigations into alternative methods, such as Norrish-Yang cyclization, for C-C bond formation at the carbonyl carbon have also been conducted, though not always successfully bham.ac.uk.

Synthesis of Structural Analogues and Chimeric Constructs for SAR Studies

While the provided information does not detail the synthesis of structural analogues or chimeric constructs specifically for SAR studies of this compound, this is a common practice in natural product synthesis to understand the relationship between chemical structure and biological activity researchgate.net. The synthesis of analogues often involves modifying the core structure or appending different functional groups to probe their effect on activity. Given the reported biological activities of related compounds like phyllaemblicins A-C and their potential to inhibit protein kinases, the synthesis of analogues of this compound would be a logical step in exploring its full biological profile bham.ac.uk.

Semi Synthesis and Chemical Derivatization of Phyllaemblic Acid B for Research

Site-Specific Chemical Modifications of the Phyllaemblic acid B Scaffold

Site-specific chemical modifications of complex natural product scaffolds like this compound are essential for targeted functionalization while preserving key structural elements. While direct examples of site-specific modification of this compound are not extensively detailed in the search results, research on related scaffolds and general chemical modification strategies provides relevant context.

Studies on the synthesis of phyllaemblic acid and related compounds highlight the challenges and strategies involved in controlling stereochemistry and reactivity at different positions within the highly oxygenated norbisabolane framework bham.ac.ukbham.ac.uk. For instance, approaches toward the synthesis of phyllaemblic acid have investigated methods for introducing functional groups onto the cyclohexane (B81311) ring system with control over stereochemistry bham.ac.ukbham.ac.uk. The reactivity of ketone functionalities within bicyclic systems related to the phyllaemblic acid scaffold has been examined, indicating that certain positions may present challenges for nucleophilic additions bham.ac.ukbham.ac.uk. Overcoming such limitations often requires specific reaction conditions or protecting group strategies bham.ac.ukbham.ac.uk.

General chemical modification techniques for complex molecules often involve targeting specific functional groups such as hydroxyl, carboxyl, or carbonyl moieties biomaterials.plmeliomics.com. For example, chemical derivatization in LC-MS-based metabolomics studies utilizes reagents to target specific functional groups like carbonyls or carboxylic acids to improve ionization efficiency and chromatographic separation meliomics.com. These general methodologies can potentially be adapted for site-specific modifications of this compound, depending on the specific functional groups present and the desired modification.

Research on pharmacophore scaffolds demonstrates that alternative chemical modifications can reverse the binding orientation of a scaffold in the active site of a protein, highlighting the importance of site-specific changes in influencing molecular interactions nih.gov. This principle is highly relevant to modifying this compound to modulate its interactions with biological targets.

Synthesis of Chemically Diverse Libraries of this compound Derivatives

The synthesis of chemically diverse libraries of natural product derivatives is a common strategy in drug discovery and chemical biology to explore a wider range of structural space and identify compounds with improved or altered activities. While specific details on large-scale library synthesis of this compound derivatives are not prominent in the provided search results, the general principles and techniques for creating such libraries are applicable.

Creating diverse libraries often involves semi-synthesis, where the natural product serves as a starting material for a series of chemical transformations. This can include modifications of existing functional groups, introduction of new substituents, or skeletal rearrangements. The complexity of the this compound scaffold, with its multiple stereocenters and oxygen functionalities, presents synthetic challenges that require careful consideration of regioselectivity and stereoselectivity bham.ac.ukbham.ac.uk.

Research related to natural product development suggests that the creation of natural product and natural-product-like libraries can combine features of natural products with combinatorial chemistry techniques informaticsglobal.ai. This approach allows for the rapid generation of a diverse set of compounds based on a core natural product structure.

Studies on the synthesis of diverse heterobicyclo[3.3.1]nonane derivatives, structurally distinct from but sharing some complexity with this compound, illustrate how optimized reaction conditions and orthogonal protection group strategies can be used to generate chemically diverse scaffolds applicable in drug design researchgate.net. Similar synthetic strategies could be employed to create libraries based on the this compound scaffold.

The development of efficient synthetic protocols for the functionalization of natural product backbones is crucial for building diverse libraries. Advances in organic synthesis, including catalyzed reactions and flow chemistry, can facilitate the creation of such libraries beilstein-journals.orgbeilstein-journals.org.

Development of Bioconjugation Strategies for Probe Synthesis (e.g., fluorescent tags, affinity labels)

Developing bioconjugation strategies for this compound is important for creating molecular probes to study its biological interactions, localization, and mechanism of action. This involves attaching reporter molecules like fluorescent tags or affinity labels to the this compound scaffold.

Bioconjugation typically requires the presence of suitable functional groups on the molecule to be conjugated or the introduction of such groups through chemical modification. This compound, with its hydroxyl and carboxylic acid functionalities, offers potential handles for bioconjugation researchgate.netresearchgate.net.

General strategies for bioconjugation often target specific functional groups on biomolecules or small molecules. For instance, EDC coupling is a method used to target carboxylic acid moieties frontiersin.org. Site-selective bioconjugation strategies are particularly valuable for creating well-defined constructs that maintain the biological activity of the molecule being labeled frontiersin.org.

Research on fluorescent probes highlights the use of chemical strategies, such as introducing boronic acid moieties, to enhance the sensitivity and selectivity of probes for specific biomolecules nih.gov. Adapting such strategies could lead to the development of fluorescently labeled this compound derivatives for live cell imaging or other biological assays.

Affinity labels, which are used to bind to specific targets, can also be conjugated to natural products. This often involves introducing a reactive group onto the natural product scaffold that can covalently attach to its binding partner. The success of bioconjugation strategies depends on the accessibility of reactive sites on this compound and the compatibility of the conjugation chemistry with its complex structure.

Regioselective and Stereoselective Functionalization Methodologies for Enhanced Molecular Diversity

Achieving regioselectivity and stereoselectivity is paramount in the functionalization of complex chiral molecules like this compound to ensure that modifications occur at desired positions and with the correct three-dimensional orientation. This is critical for generating molecular diversity while controlling the properties and potential biological activities of the resulting derivatives.

Studies towards the synthesis of phyllaemblic acid have explicitly addressed the need for stereoselective transformations to build the highly oxygenated cyclohexane ring system with the correct configuration bham.ac.ukbham.ac.uk. The use of stereoselective α,α'-annelation reactions of 1,3-dioxan-5-ones has been explored as a route to access key bicyclic intermediates with complete stereocontrol bham.ac.ukresearchgate.netscribd.com. Base-mediated ester epimerization has also been employed to achieve the desired stereochemical array found in phyllaemblic acid bham.ac.ukresearchgate.netresearchgate.netscribd.com.

Research on regioselective functionalization methodologies for other classes of compounds, such as benzo[b]thiophenes or carbohydrates, demonstrates various approaches to control the site of reaction acs.orgscience.gov. These can involve directing groups, specific catalysts, or controlled reaction conditions. For example, organocatalyzed approaches have been developed for highly regioselective reactions acs.org.

The complexity of this compound necessitates the development or adaptation of highly selective methodologies. The presence of multiple hydroxyl groups, a carboxylic acid, and a spirocyclic acetal (B89532) within the structure means that functionalization strategies must be carefully designed to target specific sites without affecting others.

Developing regioselective and stereoselective methods for introducing different functional groups (e.g., halogens, amines, alkyl chains) at various positions on the this compound scaffold would significantly enhance the molecular diversity of accessible derivatives for research purposes. This could involve exploring different reaction conditions, catalysts, and protecting group strategies tailored to the specific reactivity of the this compound structure.

Molecular Mechanisms of Action of Phyllaemblic Acid B in Vitro Investigations

Enzyme Inhibition and Activation Kinetics in Cell-Free Systems

Information specifically detailing the enzyme inhibition or activation kinetics of isolated Phyllaemblic acid B in cell-free systems is limited in the provided search results. While Phyllanthus emblica extracts and other compounds from the plant have been studied for their effects on various enzymes, such as xanthine (B1682287) oxidase and cyclooxygenase-2 (COX-2), specific kinetic parameters for this compound in isolated enzyme systems were not prominently featured researchgate.netresearchgate.net.

Receptor Binding and Ligand Interaction Studies Using Recombinant Proteins or Membrane Preparations

Direct experimental studies on the receptor binding and ligand interaction of this compound using recombinant proteins or membrane preparations were not extensively detailed in the search results. However, in silico approaches, such as molecular docking, have been employed to predict the potential binding affinity of this compound to various protein targets, which can serve as a preliminary indication of ligand interaction nih.govsci-hub.sefortunepublish.comfortunejournals.com.

Modulation of Intracellular Signaling Pathways in In Vitro Cell Models

Studies investigating the modulation of intracellular signaling pathways by this compound in in vitro cell models appear limited. While research on Phyllanthus emblica extracts has indicated effects on pathways such as ERK, Akt-mTOR-P7OS6K, ERK-CREB, and NF-κB, and modulation of apoptosis-related proteins, direct evidence specifically linking isolated this compound to these effects in detailed signaling studies was not widely available in the search results researchgate.netutupub.fimathewsopenaccess.com. One study mentioned Phyllaemblicin B (a related compound) inhibiting Coxsackie virus B3-induced apoptosis researchgate.net. Another study on isolated compounds from P. emblica showed inhibition of IL-1β and IL-6 mRNA and protein levels in LPS-stimulated RAW 264.7 cells, but this compound was not explicitly identified among the most potent compounds tested in that context researchgate.net.

Biochemical Pathway Perturbation in Isolated Organelles or Cell Lysates

Information specifically on the perturbation of biochemical pathways by this compound in isolated organelles or cell lysates was not a prominent finding in the provided search results. Research on Phyllanthi Fructus extract has explored its influence on enzymes and transporters related to uric acid synthesis and excretion in a cellular context, but detailed studies on isolated this compound's effects on specific pathways within isolated cellular components were not found researchgate.net.

In Silico Modeling of Molecular Interactions and Target Identification

In silico modeling, particularly molecular docking and dynamics simulations, has been applied to investigate the potential molecular interactions of this compound and identify potential targets. These computational studies predict how this compound might bind to the active sites of various proteins based on their three-dimensional structures.

One study utilized molecular docking to assess the binding affinity of this compound against the COVID-19 main protease (Mpro). The docking results provided estimated binding energies, suggesting potential interaction with this viral enzyme nih.gov.

Compound Target Binding Affinity (kcal/mol) Source
This compound COVID-19 Mpro -6.2, -6.05, -5.34 nih.gov

Note: The range of values for binding affinity may represent different docking poses or computational runs.

In silico screening has also been used to explore the potential of compounds from Phyllanthus emblica, including this compound, as inhibitors against therapeutic targets for Type 2 Diabetes sci-hub.se. Molecular docking in such studies predicts the binding energy and interaction patterns with target receptors. Furthermore, in silico methods have been applied to screen P. emblica phytochemicals against viper venom proteins scispace.com and the adenosine (B11128) 2A receptor (A2AR) fortunepublish.comfortunejournals.com to identify potential inhibitory molecules. These computational approaches provide valuable insights into the potential targets and mechanisms of action of this compound at a molecular level, guiding further experimental investigations.

Structure Activity Relationship Sar Studies of Phyllaemblic Acid B and Its Derivatives in Vitro Focus

Correlating Structural Features with In Vitro Biochemical and Cellular Activities

Other sesquiterpenoid glycosides isolated from P. emblica, such as phyllaemblicins G6-G8, have shown potential anti-hepatitis B virus (HBV) activities in vitro. researchgate.net Specifically, phyllaemblicin G6 demonstrated activity against HBV surface antigen (HBsAg) and HBV excreted antigen (HBeAg) secretion with IC50 values of 8.53 ± 0.97 µM and 5.68 ± 1.75 µM, respectively. researchgate.net Although Phyllaemblic acid B itself was mentioned as a bisabolane-type sesquiterpenoid isolated from the roots of Phyllanthus emblica, specific in vitro activity data directly correlating its structural features to particular biochemical or cellular targets were not prominently found in the provided snippets. researchgate.net However, the identification of other sesquiterpenoid glycosides with antiviral activity from the same plant suggests that the sesquiterpene core and the attached glycoside moieties likely play roles in their biological effects. researchgate.net

The complexity of natural products like this compound, with multiple chiral centers and functional groups, presents challenges and opportunities for SAR studies. mathewsopenaccess.com Understanding how modifications to the sesquiterpene skeleton or the addition/removal of glycoside units impact activity is key to developing more effective derivatives.

Design Principles for Modulating In Vitro Potency and Selectivity

Based on general SAR principles and the activities observed for related compounds from P. emblica, design principles for modulating the in vitro potency and selectivity of this compound derivatives would involve targeted structural modifications. For instance, if aiming to enhance antioxidant activity, modifications that increase the number or accessibility of phenolic hydroxyl groups might be considered, drawing parallels from SAR studies on other phenolic compounds. mdpi.com

If focusing on antiviral potential, as suggested by the activity of related sesquiterpenoid glycosides, modifications to the glycoside portion or strategic alterations of the sesquiterpene core could be explored. researchgate.net The specific nature of these modifications would depend on the identified molecular target(s) and the desired mechanism of action. For example, altering the sugar moiety or its linkage could influence solubility, cellular uptake, and interaction with viral or host proteins. Similarly, subtle changes to the sesquiterpene structure might affect binding affinity or introduce new interactions with a target.

The design process would ideally involve synthesizing a series of derivatives with systematic structural variations and evaluating their in vitro activities to establish clear SARs. This iterative process of design, synthesis, and testing is central to optimizing lead compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used in ligand-based drug design to establish mathematical models correlating the chemical structures of a series of compounds with their biological activity. nih.govfrontiersin.org This method operates on the principle that similar structures often exhibit similar properties and activity. nih.govcollaborativedrug.com

For this compound and its derivatives, QSAR modeling could be applied to a dataset of compounds with known in vitro activities. By calculating various molecular descriptors (representing physicochemical properties, structural features, etc.), QSAR models can be built to predict the activity of new, untested derivatives. frontiersin.org These models can help identify which structural parameters are most influential for a particular activity, guiding the design of more potent analogs. nih.gov

Ligand-based drug design approaches, including QSAR and pharmacophore modeling, are particularly valuable when the three-dimensional structure of the biological target is unknown. nih.gov Given the complexity of natural products, these methods can provide crucial insights into the structural requirements for activity without relying on target-specific structural information. nih.gov While the search results did not provide specific QSAR studies directly on this compound, the methodology is well-established and applicable to series of natural product derivatives with measured in vitro activities. frontiersin.orgresearchgate.netresearchgate.net

Pharmacophore Elucidation for Specific Molecular Targets

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. mathewsopenaccess.com For this compound derivatives showing promising in vitro activity against identified molecular targets, pharmacophore models can be elucidated.

This process typically involves analyzing the 3D structures and activities of a set of active compounds to identify common features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, or charged groups, that are crucial for binding to the target. nih.govresearchgate.net These features are then represented spatially to create a pharmacophore model. nih.govresearchgate.net

While specific molecular targets for this compound were not explicitly detailed in the search results, studies on other P. emblica constituents have explored interactions with targets related to conditions like diabetes and viral infections. researchgate.netsci-hub.se If this compound or its derivatives are found to interact with specific enzymes, receptors, or viral proteins in vitro, pharmacophore elucidation could help define the key structural requirements for these interactions. This information is invaluable for designing new ligands with improved affinity and selectivity for the target. mathewsopenaccess.com

Design and Synthesis of In Vitro Optimized Probes for Mechanistic Studies

To fully understand the mechanism of action of this compound and its derivatives at the cellular and biochemical levels, the design and synthesis of in vitro optimized probes are essential. These probes are typically modified versions of the active compound that retain biological activity but are equipped with additional functionalities for specific experimental purposes.

Examples of such probes include:

Fluorescent probes: These compounds are labeled with a fluorophore, allowing for the visualization of their distribution within cells, their binding to cellular components, or their uptake pathways.

Affinity probes: These probes often contain a reactive group or a tag (like biotin) that allows them to covalently bind to or be isolated with their molecular target, facilitating target identification and validation.

Activity-based probes: These are designed to covalently label active enzymes or other proteins involved in the compound's mechanism of action.

The design of these probes requires careful consideration to ensure that the added functional group does not abolish or significantly alter the compound's original in vitro activity. Synthesis of these optimized probes can be challenging, especially for complex natural products like this compound. bham.ac.uk However, successful probe development can provide direct experimental evidence for target engagement, cellular localization, and the sequence of events following compound treatment in vitro, offering deeper insights into the compound's biological effects.

Advanced Analytical Methodologies for Phyllaemblic Acid B Research

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) for Sensitive Quantification

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) is a cornerstone technique for the sensitive quantification of natural products, including those found in plant extracts. fishersci.befishersci.ptciteab.com UHPLC offers enhanced chromatographic resolution and speed compared to traditional HPLC, making it suitable for complex samples. The online coupling with MS provides high sensitivity and selectivity, allowing for the detection and quantification of target compounds even at low concentrations within intricate matrices.

For compounds like Phyllaemblic acid B, which possess polar functional groups, reversed-phase UHPLC is typically employed with mobile phases consisting of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often with acidic modifiers to improve peak shape and ionization efficiency. fishersci.ptciteab.com Electrospray ionization (ESI) is a commonly used interface for coupling LC with MS, particularly for polar and semi-polar compounds. fishersci.ptciteab.com

MS detection can range from single quadrupole to advanced high-resolution mass analyzers and tandem mass spectrometers (QqQ, Orbitrap, Q-TOF). Tandem MS (MS/MS) in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode is particularly valuable for quantification due to its high specificity, minimizing interference from co-eluting compounds. fishersci.be

While specific quantitative data tables for this compound using UHPLC-MS were not extensively detailed in the search results, studies on other compounds from Phyllanthus emblica, such as ascorbic acid and gallic acid, demonstrate the applicability and effectiveness of LC-MS/MS for their analysis. fishersci.ptciteab.com This suggests that similar UHPLC-MS or UHPLC-MS/MS methods can be developed and optimized for the sensitive and selective quantification of this compound in various research matrices.

Table 1: General Parameters for UHPLC-MS Analysis of Polar Natural Products (Illustrative)

ParameterTypical Range/DescriptionRelevance to this compound
Chromatography
ColumnReversed-phase (e.g., C18)Suitable for polar compounds
Particle Size< 2 µmEnables UHPLC speed/resolution
Mobile PhaseWater/Organic Solvent (e.g., ACN, MeOH)Common for reversed-phase
GradientOptimized for separationCrucial for complex extracts
Flow Rate0.2 - 0.8 mL/minTypical for UHPLC dimensions
Mass Spectrometry
Ionization ModeESI (Positive or Negative)Common for polar molecules
Analyzer TypeQqQ, Orbitrap, Q-TOFProvides sensitivity/selectivity
Detection ModeFull Scan, SIM, SRM/MRMQuantification and identification
Mass RangeOptimized based on compound m/zTargets this compound

High-Resolution Metabolomics and Lipidomics Approaches for Profiling this compound in Biological Systems

High-resolution metabolomics and lipidomics are powerful systems biology approaches that enable the comprehensive profiling of small molecules and lipids within biological systems. These techniques utilize advanced mass spectrometry, often coupled with chromatography (LC-HRMS or GC-HRMS), to detect and identify a vast array of metabolites and lipids.

In the context of this compound research, high-resolution metabolomics or lipidomics could be applied to study its presence and metabolic fate in biological matrices (e.g., plasma, urine, tissue) after administration of this compound or extracts containing it. These approaches can help to:

Identify and quantify this compound alongside other endogenous metabolites or administered compounds.

Discover potential metabolites or transformation products of this compound.

Investigate changes in global metabolic or lipid profiles in response to this compound, providing insights into its biological impact at a molecular level.

The high resolving power and mass accuracy of HRMS instruments (e.g., Orbitrap, FT-ICR-MS) are particularly advantageous for untargeted profiling, allowing for the confident assignment of elemental formulas to detected ions and the differentiation of compounds with similar nominal masses. While the search results did not provide specific examples of this compound being profiled in biological systems using these exact workflows, the general application of high-resolution metabolomics and lipidomics to study plant extracts and their effects on biological systems is well-established.

Table 2: Role of High-Resolution MS in Metabolomics/Lipidomics

HRMS FeatureBenefit for Profiling
High Mass AccuracyEnables accurate elemental formula determination
High Resolving PowerSeparates isobaric and interfering ions
SensitivityDetects low-abundance metabolites/lipids
SpeedCompatible with high-throughput workflows

Immunochemical Assays (e.g., ELISA) for Research-Oriented Detection and Quantification

Immunochemical assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in biological research for the detection and quantification of specific molecules, primarily proteins and peptides. mpg.de These assays rely on the highly specific binding of antibodies to their target antigens.

In the context of this compound research, immunochemical assays are not typically used for the direct quantification of this compound itself, as it is a small molecule and raising highly specific antibodies against small molecules for direct detection in complex matrices can be challenging compared to larger biomolecules. However, immunochemical assays play a crucial role in studies investigating the biological effects of this compound or extracts containing it. researchgate.netmpg.de

Research involving this compound, particularly concerning its potential anti-inflammatory properties, often utilizes ELISA to quantify levels of inflammatory mediators (e.g., cytokines like IL-1β, TNF-α, IL-6) in cell culture supernatants or biological fluids after treatment with the compound. researchgate.netmpg.de This allows researchers to assess the cellular or systemic response to this compound.

Therefore, while not a primary method for quantifying this compound directly, immunochemical assays are essential tools for evaluating the biological activities and mechanisms of action of this compound in research settings.

Advanced Hyphenated Techniques (e.g., GC-MS, LC-NMR) for Comprehensive Analysis

Advanced hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopic or spectrometric methods, providing comprehensive analysis of complex samples.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. It has been applied in the study of compounds from Phyllanthus species. For more polar compounds like this compound, derivatization is often required to increase their volatility and thermal stability before GC-MS analysis. Derivatization involves chemically modifying the polar functional groups (e.g., hydroxyl and carboxyl groups) to less polar derivatives (e.g., trimethylsilyl (B98337) esters).

GC-MS can provide valuable information regarding the presence and relative abundance of volatile components in plant extracts containing this compound. While direct application to this compound might require derivatization, the technique is useful for analyzing other components in the same extract or for specific applications if a suitable derivatization method is employed.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR is a powerful technique that couples the separation capability of LC with the structural elucidation power of NMR spectroscopy. This technique is particularly valuable for the analysis of complex mixtures of natural products, allowing for the acquisition of structural information on separated components in real-time or semi-real-time.

LC-NMR can be used to obtain detailed structural information about this compound directly from a complex plant extract without the need for extensive purification. Different operational modes (on-flow, stop-flow, loop-storage) can be employed depending on the amount of analyte and the required NMR acquisition time.

LC-MS-NMR: The hyphenation of LC with both MS and NMR (LC-MS-NMR) represents an even more powerful approach, combining separation, sensitive detection and molecular weight information (MS), and detailed structural elucidation (NMR). This provides a comprehensive analytical platform for the identification and structural characterization of natural products in complex matrices. LC-MS data can guide the collection of fractions for subsequent NMR analysis or trigger NMR acquisition in stop-flow mode.

While specific LC-NMR or LC-MS-NMR data for this compound were not found in the immediate search results, these techniques are ideally suited for the comprehensive analysis and unambiguous structural confirmation of complex natural products like this compound isolated from plant sources.

Table 3: Overview of Advanced Hyphenated Techniques

TechniqueSeparationIdentification/CharacterizationPrimary ApplicationNotes
GC-MSGCMSVolatile/Semi-volatile compounds, requires derivatization for polar analytesUseful for analyzing other extract components
LC-NMRLCNMRStructural elucidation of separated compoundsProvides detailed structural information
LC-MS-NMRLCMS + NMRComprehensive analysis, identification, and structural confirmationPowerful for complex natural products

Biotechnological Production and Metabolic Engineering of Phyllaemblic Acid B

Plant Cell, Tissue, and Organ Culture for Enhanced Biosynthesis

Plant cell, tissue, and organ cultures serve as "plant cell factories" for the production of phytochemicals nih.govub.edu. These in vitro techniques can potentially enhance the biosynthesis of secondary metabolites, including phyllaemblic acid B. Establishing such cultures typically involves selecting high-producing genotypes, inducing callus formation, and optimizing culture conditions ub.edu. Hairy root cultures, for instance, are recommended for increasing secondary metabolite production as they often exhibit a metabolic pattern similar to the plant's organs and can be genetically transformed mdpi.com. While general plant cell and tissue culture techniques for secondary metabolite production are well-documented, specific detailed research findings on the enhanced biosynthesis of this compound solely through undifferentiated cell or tissue culture (without elicitation) are not extensively highlighted in the provided search results. However, phyllaemblic acid has been isolated from the roots of P. emblica, suggesting root cultures could be a relevant system for its production researchgate.net. Studies on other Phyllanthus species have explored tissue culture for secondary metabolite production, indicating the potential for this approach with P. emblica and this compound researchgate.net.

Elicitation Strategies for Increased this compound Accumulation

Elicitation is a widely recognized strategy to enhance the accumulation of secondary metabolites in plant cell and organ cultures nih.govnih.gov. Elicitors are compounds that, at low concentrations, promote the biosynthesis of target metabolites, often by triggering plant defense responses nih.govnih.gov. These can be abiotic or biotic in nature nih.gov.

Research on Phyllanthus acuminatus hairy roots demonstrated that elicitation with salicylic (B10762653) acid (SA) and methyl jasmonate (MeJA) can increase the production of secondary metabolites mdpi.comresearchgate.net. Specifically, phyllaemblic acid was found to be more present with SA 200 µM elicitation in P. acuminatus hairy roots mdpi.comresearchgate.net. This suggests that similar elicitation strategies could be effective for increasing this compound accumulation in Phyllanthus emblica cultures. Salicylic acid and methyl jasmonate are common elicitors that activate defense pathways in plants, leading to the accumulation of various secondary metabolites, including phenols and phenylpropanoids, which are structurally related to some compounds found alongside this compound mdpi.comnih.govfuturecobioscience.com.

An example of elicitation effectiveness in P. acuminatus hairy roots is shown in the table below, indicating the effect of SA and MeJA on different compound classes:

Compound ClassControlSA 50 µMSA 200 µMMeJA 50 µMMeJA 200 µM
Phenols++++++++++++++
Phenylpropanoids++++++++++++++
Mucic Acid Derivatives+++++++++++

Note: This table is illustrative based on the description of increased content in search result mdpi.comresearchgate.net. Actual fold increases or specific quantities for this compound would require dedicated studies.

Microbial Fermentation and Synthetic Biology Approaches for Heterologous Production

Microbial fermentation and synthetic biology offer alternative routes for producing natural products, including those derived from plants nih.govnih.gov. Heterologous production involves introducing the biosynthetic genes for a compound into a suitable microbial host organism, such as Escherichia coli or Saccharomyces cerevisiae nih.govnih.gov. This approach can potentially overcome limitations of plant-based production, such as slow growth cycles and dependence on geographical or climatic conditions.

While the provided search results discuss microbial fermentation for the production of various organic acids and secondary metabolites scirp.orgnih.govresearchgate.netfrontiersin.org, and highlight the potential of synthetic biology for heterologous expression of biosynthetic gene clusters nih.govnih.govjmb.or.krfrontiersin.org, there is no direct mention of successful heterologous production of this compound specifically in microbial systems. Research on microbial production of other complex secondary metabolites, such as polyketides and nonribosomal peptides, demonstrates the feasibility of this approach for complex molecules nih.gov. The refactoring of biosynthetic gene clusters and the development of versatile microbial chassis are key aspects of this strategy nih.govnih.gov.

Biocatalytic and Chemoenzymatic Transformations for this compound Synthesis or Modification

Biocatalysis and chemoenzymatic transformations involve using enzymes or a combination of chemical and enzymatic steps to synthesize or modify compounds academie-sciences.frnih.govresearchgate.netrsc.org. These methods can offer advantages such as high selectivity, milder reaction conditions, and reduced environmental impact compared to traditional chemical synthesis.

While the search results discuss enzymatic synthesis for various compounds, including glycans, glycoconjugates, and lipophilic molecules academie-sciences.frnih.govresearchgate.netrsc.org, and mention studies towards the total synthesis of phyllaemblic acid (a related compound) bham.ac.ukbham.ac.ukbham.ac.uk, there is no specific information found regarding the biocatalytic or chemoenzymatic synthesis or modification of this compound itself. The total synthesis of phyllaemblic acid has been explored using chemical routes involving stereoselective reactions bham.ac.uk. However, the application of enzymatic steps in such synthetic routes for this compound is not detailed in the provided results.

Future Directions and Research Gaps in Phyllaemblic Acid B Studies

Exploration of Unexplored Molecular Targets and Pathways In Vitro

While some studies have investigated the biological activities of Phyllanthus emblica extracts, the specific molecular targets and pathways modulated by Phyllaemblic acid B itself are not fully understood. Future in vitro studies should focus on identifying the proteins, enzymes, and signaling cascades that directly interact with this compound. frontiersin.orgteknoscienze.com This could involve high-throughput screening assays, reporter gene assays, and detailed biochemical studies. Understanding these interactions at a molecular level is crucial for elucidating its mechanisms of action and identifying potential therapeutic applications. frontiersin.org

Development of Novel Synthetic Strategies for Complex Analogues

This compound possesses a complex spirocyclic acetal (B89532) ring system cis-fused to a functionalized cyclohexane (B81311) ring, making its total synthesis challenging. bham.ac.ukbham.ac.uk A total synthesis of Phyllaemblic acid has yet to be reported. bham.ac.ukbham.ac.ukbham.ac.uk Existing synthetic approaches to related natural products and preliminary studies on simplified model systems have highlighted difficulties in carbon-carbon bond formation at the ketone carbonyl in bicyclic systems. bham.ac.ukbham.ac.ukbham.ac.uk Future research is needed to develop efficient and stereoselective synthetic routes to access this compound and its analogues. acs.orgresearchgate.net This would enable the synthesis of sufficient quantities for comprehensive biological evaluation and allow for the creation of novel analogues with potentially improved potency, selectivity, or pharmacokinetic properties. acs.org Exploring new synthetic methodologies, including stereoselective annelation reactions and strategies for overcoming the reactivity issues of key intermediates, will be critical. bham.ac.ukbham.ac.ukbham.ac.ukresearchgate.net

Advancement of Biosynthetic Engineering for Sustainable Production

As a natural product isolated from Phyllanthus emblica roots, the sustainable and large-scale production of this compound could be challenging due to factors such as plant availability, growth rate, and extraction efficiency. researchgate.netafjbs.com Investigating the biosynthetic pathway of this compound in Phyllanthus emblica is a critical future direction. beilstein-journals.org Identifying the genes and enzymes involved in its biosynthesis could pave the way for biosynthetic engineering approaches. This could involve manipulating the plant's own biosynthetic machinery or transferring the relevant genes into a heterologous host (e.g., yeast or bacteria) for fermentation-based production. acs.orgbeilstein-journals.org Such advancements could provide a more sustainable and cost-effective source of this compound and its precursors.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a holistic understanding of how this compound affects biological systems, the integration of various omics technologies is essential. frontiersin.orgteknoscienze.comnih.govepiskin.com Genomics, transcriptomics, proteomics, and metabolomics can provide comprehensive data on the molecular changes induced by this compound treatment. frontiersin.orgteknoscienze.comnih.govepiskin.com Transcriptomic analysis can reveal changes in gene expression, while proteomic studies can identify altered protein levels and modifications. frontiersin.orgnih.gov Metabolomics can provide insights into the metabolic pathways affected. frontiersin.orgteknoscienze.comnih.gov By integrating these datasets, researchers can build a more complete picture of the molecular mechanisms underlying the biological activities of this compound, identify potential biomarkers, and uncover off-target effects. frontiersin.orgnih.gov

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) approaches can significantly accelerate various aspects of this compound research. nih.govnih.govmdpi.comox.ac.ukmdpi.com These technologies can be applied to analyze complex biological datasets generated from omics studies, predict potential molecular targets based on structural information, and design novel analogues with desired properties. nih.govnih.govmdpi.commdpi.com AI/ML algorithms can also be used to optimize synthetic routes, predict reaction outcomes, and analyze large volumes of scientific literature to identify potential research avenues and gaps. nih.govnih.govmdpi.com Furthermore, AI can aid in the virtual screening of compound libraries to identify structurally similar compounds or potential synergistic combinations with this compound. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating Phyllaemblic acid B from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. Key parameters include solvent polarity gradients (e.g., hexane:ethyl acetate for CC) and detection via UV-Vis at characteristic wavelengths (e.g., 210–280 nm). Reproducibility requires documentation of plant material authentication (voucher specimens) and extraction conditions (temperature, solvent ratios) .

Q. How is the structural elucidation of this compound validated?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR (¹H, ¹³C, 2D-COSY, HSQC, HMBC) to assign stereochemistry and functional groups.
  • Mass spectrometry (HR-ESI-MS) for molecular formula verification.
  • X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with published spectral data in databases like SciFinder or Reaxys ensures accuracy .

Q. What in vitro bioassays are commonly used to evaluate this compound’s biological activity?

  • Methodological Answer : Standard assays include:

  • Antioxidant activity : DPPH radical scavenging assay (IC₅₀ calculation).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2, A549).
  • Enzyme inhibition : Kinetic assays for targets like α-glucosidase or COX-2. Positive controls (e.g., ascorbic acid for antioxidants) and triplicate measurements are critical for validity .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically analyzed?

  • Methodological Answer : Conduct a meta-analysis using:

  • Heterogeneity metrics : I² statistic to quantify variability between studies (e.g., I² > 50% indicates significant heterogeneity) .
  • Subgroup analysis : Stratify data by experimental variables (e.g., cell line type, solvent used in assays).
  • Sensitivity testing : Exclude outliers to assess robustness. Tools like RevMan or R’s metafor package facilitate this .

Q. What strategies optimize the yield of this compound in synthetic pathways?

  • Methodological Answer :

  • DoE (Design of Experiments) : Apply response surface methodology (RSM) to optimize reaction parameters (temperature, catalyst concentration).
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates.
  • Analytical monitoring : UPLC-MS for real-time tracking of intermediate purity. Comparative studies with analogous compounds (e.g., Phyllaemblic acid A) can identify yield-limiting steps .

Q. How can in silico models predict this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding affinity with targets (e.g., CYP450 enzymes).
  • ADMET prediction : SwissADME or pkCSM for bioavailability, blood-brain barrier permeability, and toxicity.
  • MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100+ ns trajectories. Validate predictions with in vitro CYP inhibition assays .

Q. What experimental designs address low bioavailability of this compound in preclinical studies?

  • Methodological Answer :

  • Nanoformulation : Encapsulate in PLGA nanoparticles; characterize via dynamic light scattering (DLS) and HPLC drug-loading efficiency.
  • Prodrug synthesis : Introduce ester groups to enhance solubility; validate hydrolysis rates in simulated gastric fluid.
  • Pharmacokinetic studies : LC-MS/MS to measure plasma concentration-time profiles in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.